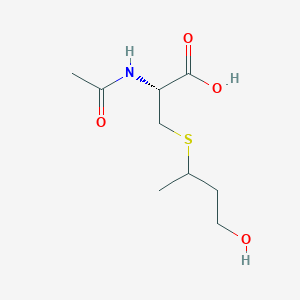
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine
説明
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine is a useful research compound. Its molecular formula is C9H17NO4S and its molecular weight is 235.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biomarker of Metabolic Activation
N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine has been identified as a biomarker in the study of human carcinogens like 1,3-butadiene (BD). BD undergoes metabolic activation to various genotoxic metabolites, and specific mercapturic acids such as N-acetyl-L-cystein-S-yl compounds are formed as urinary biomarkers. This is particularly relevant in the study of carcinogenesis and occupational exposure to BD in humans (Kotapati et al., 2014).
Application in Environmental and Industrial Health
The compound also plays a role in assessing exposure to environmental and industrial chemicals like BD, present in cigarette smoke, automobile exhaust, and urban air. Its metabolites serve as markers for exposure and bioactivation studies, providing insights into the human body's response to such carcinogens (Kotapati et al., 2015).
Chemical Synthesis and Applications
Furthermore, this compound is utilized in chemical synthesis. A method involving acid-catalyzed condensation of 2-hydroxy-1,4-naphthoquinones with N-acetyl-l-cysteine was developed for synthesizing fibrostatins B, C, and D. This highlights its application in synthesizing novel compounds with potential therapeutic uses (Sabutskii et al., 2014).
Corrosion Inhibition Studies
In corrosion science, the derivatives of N-Acetyl-L-cysteine, including this compound, have been investigated as green chemical corrosion inhibitors for mild steel. This research provides insights into the development of environmentally friendly corrosion inhibitors and the mechanisms of corrosion prevention (Fu et al., 2011).
Monitoring of Electrophilic Chemicals
The compound is also significant in monitoring exposure to electrophilic xenobiotic chemicals. It acts as a urinary metabolite formed from the metabolism of various structurally different xenobiotic chemicals, thus aiding in biomonitoring studies (Vermeulen et al., 1989).
特性
IUPAC Name |
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4S/c1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14)/t6?,8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSRLJESZWULTTQ-XDKWHASVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCO)SC[C@@H](C(=O)O)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675528 | |
| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33164-64-6 | |
| Record name | N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30675528 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Acetyl-S-(4-hydroxybutan-2-yl)-L-cysteine in the context of the research paper?
A: The research paper investigates potential biomarkers in urine that can differentiate between smokers, non-smokers, and vapers. this compound was identified as a potential biomarker for e-cigarette use, as its levels were significantly elevated in the urine of e-cigarette users compared to non-smokers. []
Q2: Does the research paper provide further details about the properties or mechanisms of action of this compound?
A: While the paper highlights the presence and potential significance of this compound as a biomarker for vaping, it primarily focuses on identifying potential biomarkers through metabolomics analysis. The paper does not delve into the detailed properties, mechanisms of action, or metabolic pathways associated with this compound. Further research is needed to elucidate these aspects. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


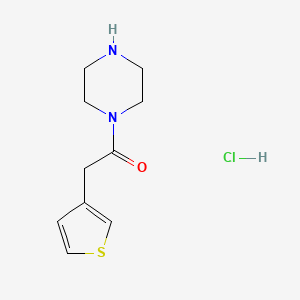
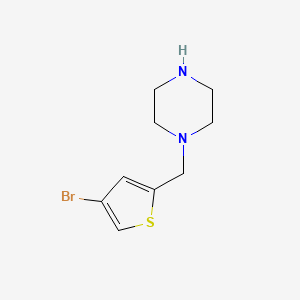
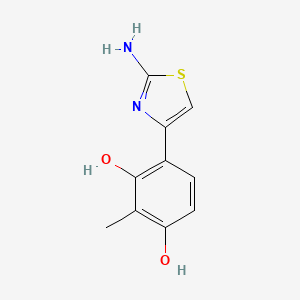
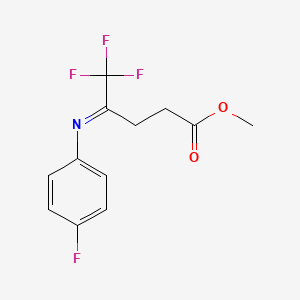


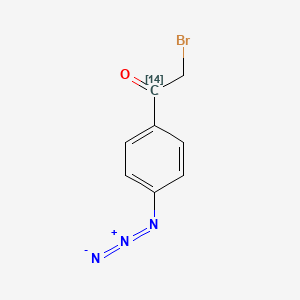
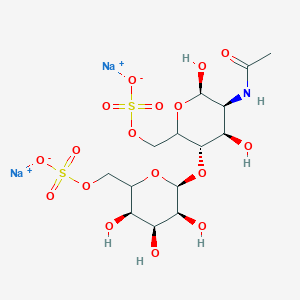

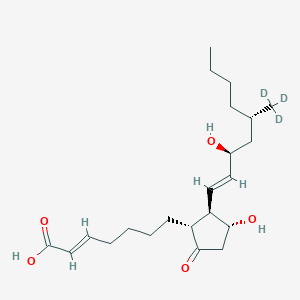
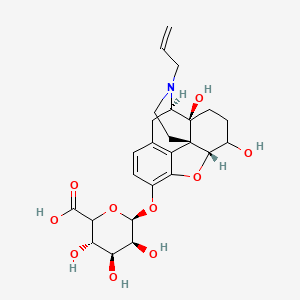

![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1501372.png)

